2,6-Diaminopyridine

描述

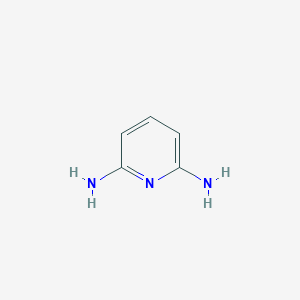

Structure

3D Structure

属性

IUPAC Name |

pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNQIURBCCNWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25168-43-8 | |

| Record name | Poly(2,6-diaminopyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25168-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0040127 | |

| Record name | 2,6-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS] | |

| Record name | 2,6-Diaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-86-6 | |

| Record name | 2,6-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Pyridinediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89AB8CKG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-diaminopyridine, a critical building block in the pharmaceutical and chemical industries. The document details the core synthetic routes, elucidates their reaction mechanisms, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.

Introduction

This compound is a vital heterocyclic aromatic amine used as a precursor in the synthesis of a wide array of compounds with significant biological and material properties. Its applications range from the development of pharmaceuticals, such as the urinary tract analgesic phenazopyridine, to its use in the production of polymers and as a ligand in coordination chemistry. The strategic placement of the two amino groups on the pyridine (B92270) ring allows for versatile chemical modifications, making it a valuable intermediate in drug discovery and materials science. This guide explores the most prominent and practical methods for its synthesis.

Core Synthesis Pathways and Mechanisms

Three primary pathways for the synthesis of this compound have been established, each with its own set of advantages and challenges. These are the Chichibabin reaction, nucleophilic aromatic substitution of 2,6-dihalopyridines, and the cyclization of 3-hydroxyglutaronitrile.

The Chichibabin Reaction

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a classic method for the direct amination of pyridine and its derivatives.[1] In the context of this compound synthesis, this reaction involves the treatment of pyridine with an excess of a strong aminating agent, typically sodium amide (NaNH₂), at elevated temperatures.[2][3]

Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][4] The highly nucleophilic amide anion (⁻NH₂) attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer-like complex or σ-adduct. This intermediate is stabilized by the sodium cation. Aromatization is then restored through the elimination of a hydride ion (H⁻), which subsequently reacts with another proton source in the medium, such as another molecule of pyridine or the newly formed aminopyridine, to generate hydrogen gas. The use of excess sodium amide can lead to a second amination at the C6 position, yielding the desired this compound.

From 2,6-Dihalopyridines

A more modern and often higher-yielding approach involves the nucleophilic aromatic substitution (SNAr) of 2,6-dihalopyridines, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine, with ammonia (B1221849) or an amine source. This method can be facilitated by the use of a copper catalyst.

Mechanism:

The SNAr mechanism for this transformation is a two-step addition-elimination process. The electron-withdrawing nature of the pyridine nitrogen and the halogens activates the C2 and C6 positions for nucleophilic attack. An ammonia molecule attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized over the pyridine ring and onto the nitrogen atom, which provides significant stabilization. In the subsequent step, the halide ion is eliminated, restoring the aromaticity of the ring and forming the mono-aminated intermediate. A second nucleophilic substitution at the remaining halogenated position yields this compound.

From 3-Hydroxyglutaronitrile

A patented industrial process describes the synthesis of this compound from 3-hydroxyglutaronitrile (3-hydroxypentane 1,5-dinitrile). This method involves the reaction of the starting material with an ammonium (B1175870) donor, such as ammonia, at elevated temperatures and pressures, often in the presence of a catalyst.

Mechanism:

The proposed mechanism involves an initial intramolecular cyclization of the 3-hydroxyglutaronitrile in the presence of an ammonia source. This is followed by a dehydration and tautomerization sequence to form the aromatic pyridine ring. The nitrile groups are subsequently hydrolyzed and decarboxylated, or undergo a more complex series of transformations, ultimately leading to the formation of the two amino groups at the C2 and C6 positions. The exact sequence of these steps can be influenced by the specific reaction conditions and catalysts employed.

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthesis pathways of this compound.

Table 1: Chichibabin Reaction

| Reactant | Aminating Agent | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |

| Pyridine | NaNH₂ | Toluene (B28343) | 150-180 | Atmospheric | 3-6 | ~89 | |

| Pyridine | NaNH₂ | Xylene | 158-163 | 350 psig | 8.7 | 67.3 (of 2-amino-4-nonylpyridine) | |

| 2-Aminopyridine (B139424) | NaNH₂ | Toluene/Isopropanol (B130326) | 180-185 | Not specified | 2 | 88.8 | |

| Pyridine | NaNH₂ | Organic Solvent | 140-220 | Not specified | 3-10 | Not specified |

Table 2: From 2,6-Dihalopyridines

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |

| 2,6-Dichloropyridine | Aq. NH₃, NH₄OAc | CuI | Water | 150 | 680 psi | 8 | Not specified | |

| 2,6-Dibromopyridine | Aniline | None | Aniline/HCl | 200 | Not specified | 4 | 65 | |

| 2,6-Dibromopyridine | Aniline | CuI | Not specified | 225 | Microwave | 6 | 43 | |

| 2,6-Dibromopyridine | Ethylamine (70% in H₂O) | K₂CO₃, CuI/DMPAO | Water | 150-205 | Microwave | 2.5 | Not specified |

Table 3: From 3-Hydroxyglutaronitrile

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-Hydroxyglutaronitrile | NH₃ | None | Methanol (B129727) | 150 | 3 | >95 (crude) | |

| 3-Hydroxyglutaronitrile | NH₃ | CuCl | Methanol | 150 | 3 | 55.1 (overall) | |

| 3-Hydroxyglutaronitrile | NH₃ | Mn(OAc)₂·4H₂O | Not specified | Not specified | Not specified | 95 | |

| 3-Hydroxyglutaronitrile | NH₃ | ZnCl₂ | Not specified | Not specified | Not specified | 91.2 |

Experimental Protocols

Chichibabin Synthesis of this compound (Improved Method)

This protocol is adapted from a patented procedure for the amination of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Sodium amide (sodamide)

-

Toluene

-

Isopropanol

-

Water

Procedure:

-

In a suitable autoclave, a mixture of 2-aminopyridine and sodium amide in toluene is prepared.

-

The autoclave is sealed and heated to 180-185 °C with stirring.

-

The reaction is maintained at this temperature for 2 hours, during which hydrogen gas evolves and is bled off through a pressure relief valve.

-

After the reaction period, the autoclave is cooled.

-

The reaction mixture is carefully hydrolyzed at 50 °C by the addition of isopropanol followed by water.

-

The organic phase is separated at approximately 50 °C.

-

The aqueous phase is extracted twice with a 3:1 mixture of toluene and isopropanol.

-

The combined organic extracts are distilled to yield this compound.

Synthesis from 2,6-Dichloropyridine

This protocol is based on a literature procedure.

Materials:

-

2,6-Dichloropyridine

-

Aqueous ammonia (30% by weight)

-

Ammonium acetate (B1210297)

-

Copper(I) iodide (CuI)

-

Liquid ammonia

-

Nitrogen gas

Procedure:

-

In a 600 mL autoclave equipped with a gas entrapment stirrer, add a solution of 5 g of CuI in 120 g of aqueous ammonia (30% by weight).

-

To this solution, add 77 g of ammonium acetate and 60 g of 2,6-dichloropyridine.

-

Purge the autoclave with nitrogen gas.

-

Add 24 g of liquid ammonia, resulting in an initial pressure of approximately 150 psi (1.03 MPa).

-

Heat the reaction mixture to 150 °C for 8 hours under stirring. The pressure will initially rise and then decrease as the reaction proceeds.

-

After 8 hours, allow the reaction mixture to cool to room temperature and bring the pressure back to atmospheric pressure.

-

The resulting this compound is then purified.

Synthesis from 3-Hydroxyglutaronitrile

This protocol is adapted from a patented procedure.

Materials:

-

3-Hydroxyglutaronitrile

-

Ammonia

-

Methanol

-

Copper(I) chloride (CuCl) (optional catalyst)

Procedure:

-

A mixture of 3-hydroxyglutaronitrile, ammonia, and methanol is prepared in an autoclave.

-

If a catalyst is used, it is added at this stage (e.g., copper(I) chloride).

-

The autoclave is sealed and heated to 150 °C for 3 hours.

-

After the reaction, the mixture is cooled, and the crude product is isolated.

-

Purification can be achieved by crystallization from water as the sulfate (B86663) salt or through vacuum distillation.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the choice of method often depending on factors such as available starting materials, desired scale, and safety considerations. The Chichibabin reaction represents a classic, direct approach, while the nucleophilic aromatic substitution of dihalopyridines offers a more modern and often more efficient alternative. For large-scale industrial production, the cyclization of 3-hydroxyglutaronitrile presents a high-yielding option. A thorough understanding of the mechanisms and experimental parameters of these routes is crucial for researchers and professionals in the field of chemical synthesis and drug development. This guide provides a foundational resource for the synthesis of this important heterocyclic compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine is a versatile heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the pyridine (B92270) ring and two amino substituents, make it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, offering quantitative data, detailed experimental protocols, and logical workflows to support research and development activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These parameters are critical for understanding its behavior in various chemical and biological systems, guiding formulation development, and predicting its reactivity.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | White to beige or brown crystalline powder/flakes | [1][2] |

| Melting Point | 115-124 °C | |

| Boiling Point | 285 °C (lit.) | |

| Flash Point | 155 °C |

Table 2: Solubility and Partitioning Properties

| Property | Value | References |

| Water Solubility | 180 g/L at 20°C; 9.9 g/100 mL at 20°C | |

| Other Solubilities | Soluble in acetone, ethanol, methanol, isopropanol, ethyl acetate, and DMSO | |

| LogP (estimated) | 0.55 | |

| pKa (predicted) | 6.13 ± 0.24 |

Table 3: Crystallographic Data

| Property | Value | References |

| Crystal System | Orthorhombic | |

| Space Group | P b c a | |

| Unit Cell Dimensions | a = 5.1217 Å, b = 9.8397 Å, c = 21.914 Å | |

| Angles | α = 90°, β = 90°, γ = 90° |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development and chemical research. Below are detailed methodologies for key experiments related to this compound.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the analytical shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials:

-

This compound (recrystallized, purity >99.8%)

-

Selected solvents (e.g., toluene, o-xylene, ethylbenzene, methanol, ethanol, 2-propanol)

-

Thermostatic shaker bath

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed flasks.

-

Equilibrate the flasks in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant of each flask using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the sample through a 0.45 µm syringe filter into a volumetric flask.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC with UV detection at an appropriate wavelength (e.g., 254 nm).

-

Quantify the concentration of this compound in each sample by comparing the peak area to a pre-established calibration curve.

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

A newer method utilizing Nuclear Magnetic Resonance (NMR) can also be employed for faster solubility determination without the need for phase separation.

Determination of pKa

The acid dissociation constant (pKa) of this compound, an aromatic amine, can be determined spectrophotometrically or by potentiometric titration.

Spectrophotometric Method: This method relies on the difference in the UV-Vis absorption spectra of the protonated and neutral forms of the molecule.

Materials:

-

This compound

-

A series of buffer solutions with known pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ethanol-water).

-

Prepare a series of solutions by diluting the stock solution in different buffer solutions covering a range of pH values around the expected pKa.

-

Measure the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the absorbance difference between the protonated and neutral species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The pKa can be determined from the resulting sigmoidal curve as the pH at which the absorbance is halfway between the minimum and maximum values.

Potentiometric Titration Method: This is a classical method for determining the pKa of weak bases.

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., HCl)

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., deionized water or a mixed solvent system).

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized strong acid, recording the pH after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the this compound has been protonated.

Visualizations

The following diagrams illustrate key logical workflows and concepts related to the study and application of this compound.

Applications in Drug Development and Research

This compound is a valuable scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and coordinate with metal ions. It serves as a key intermediate in the synthesis of a variety of pharmaceuticals.

-

Anticancer Agents: Derivatives of this compound have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. These compounds have shown antiproliferative activity and are being investigated for the treatment of solid tumors.

-

Antiviral Activity: N-monocarbamoyl derivatives of symmetrical diamines, including those derived from this compound, have been synthesized and evaluated for their antiviral properties.

-

Neuroprotective Agents: Research has indicated that this compound can enhance nerve growth factor activity, making it a promising candidate for the development of neuroprotective therapies for neurological disorders.

-

Analgesics: It is a precursor in the synthesis of phenazopyridine (B135373) hydrochloride, a drug used to relieve symptoms caused by urinary tract infections.

-

Molecular Sensors: Its derivatives are utilized as models for molecular sensors for the detection of nucleic acid bases.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is critical for leveraging the full potential of this versatile molecule in the design and synthesis of novel therapeutic agents and advanced materials.

References

Spectroscopic Profile of 2,6-Diaminopyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Diaminopyridine, a crucial building block in pharmaceutical and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following data were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d6 exhibits distinct signals corresponding to the aromatic protons and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.22 | Triplet | 1H | H4 (aromatic) | 7.8 |

| 5.90 | Doublet | 2H | H3, H5 (aromatic) | 7.8 |

| 5.54 | Broad Singlet | 4H | -NH₂ | - |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for this compound in DMSO-d6 is available in spectral databases.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C2, C6 |

| ~138 | C4 |

| ~95 | C3, C5 |

Note: Exact chemical shifts can be found by referencing the indicated spectral database.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is typically acquired using a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3150 | Strong, Broad | N-H stretching (amine groups) |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1580 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1300 | Medium | C-N stretching |

| ~800 | Strong | C-H out-of-plane bending |

Note: The full IR spectrum of this compound can be accessed through various chemical databases for a complete peak list.[2][3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) for this compound are sensitive to the solvent used.

| λmax (nm) | Solvent |

| 308, 244, 203 | Data from a study on the physical, thermal, and spectral properties. The solvent was not explicitly specified in the available abstract.[5] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (solid)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

-

Vortex the mixture until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The residual solvent peak of DMSO-d6 at approximately 2.50 ppm for ¹H and 39.5 ppm for ¹³C can be used for spectral referencing.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound (solid)

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FT-IR spectrometer

Procedure:

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the die of the pellet press.

-

Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopic Analysis

Objective: To determine the UV-Vis absorption maxima of this compound.

Materials:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration by accurately weighing the solid and dissolving it in a specific volume of the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the blank and sample cuvettes in the UV-Vis spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Quantum Computational Insights into 2,6-Diaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,6-Diaminopyridine (2,6-DAP) through the lens of quantum computational studies. It summarizes key molecular properties derived from Density Functional Theory (DFT) calculations and other computational methods, offering a valuable resource for researchers in drug discovery and materials science. This document details the computational protocols used in recent studies and presents quantitative data in a structured format to facilitate comparison and further investigation.

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound is the optimization of its molecular geometry. This process seeks to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. A prevalent method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[1][2] This level of theory has been demonstrated to provide a reliable representation of the molecule's structure.

The optimized geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's stability and reactivity. A comparison between computationally derived and experimentally observed bond characteristics validates the chosen theoretical model. For instance, the calculated C-N bond lengths have been found to be in the range of 1.33 to 1.38 Å, which aligns well with the observed values of 1.35–1.36 Å.[2]

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N | 1.33 - 1.38 Å |

| Bond Length | C-C | (Data not explicitly found in search results) |

| Bond Angle | N-C-C | (Data not explicitly found in search results) |

| Bond Angle | C-N-H | (Data not explicitly found in search results) |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum computational methods can predict these vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure and assign spectral bands.[3]

Potential Energy Distribution (PED) analysis is often employed to characterize the nature of each vibrational mode, identifying them as stretching, bending, or torsional motions.[3] For 2,6-DAP, studies have identified and characterized its 39 normal modes. For example, the characteristic N-H stretching vibrations of the amino groups are computationally predicted and experimentally observed in the 3000–3500 cm⁻¹ region.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FTIR | Calculated (B3LYP/6-311++G(d,p)) | Assignment |

| Asymmetric NH₂ Stretching | 3458 | 3549, 3548 | N-H Stretch |

| Symmetric NH₂ Stretching | 3346 | 3440, 3439 | N-H Stretch |

| N-H Stretching | 3174 | - | N-H Stretch |

| C-H Stretching | 2918 | - | C-H Stretch |

Electronic Properties and Reactivity

The electronic structure of this compound dictates its chemical behavior and potential for intermolecular interactions. Key insights into its electronic properties are gained through the analysis of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. These analyses are crucial for studying charge transfer within the molecule and its interactions with other species, such as in the formation of charge-transfer complexes with picric acid.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively. For 2,6-DAP, the MEP analysis highlights the reactive zones of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis is used to study the donor-acceptor interactions within the molecule, providing information about charge transfer and hyperconjugative interactions. This analysis helps in understanding the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the stability of the molecule.

Spectroscopic Analysis (NMR and UV-Vis)

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra.

-

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated and compared with experimental data to aid in the structural elucidation of the molecule.

-

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra in the gas phase and in different solvents, often using a solvent model like the Polarizable Continuum Model (PCM). This allows for the assignment of electronic transitions observed in the experimental UV-Vis spectrum.

Molecular Docking and Drug-Likeness

To explore its potential in drug development, this compound has been the subject of molecular docking simulations. These studies investigate the binding affinity of the molecule with biological targets, such as human carbonic anhydrase II (HCA II). Following the docking, molecular dynamics (MD) simulations can be performed to compute the binding free energy and further assess the stability of the protein-ligand complex. Additionally, computational assessments of "drug-likeness" are conducted to evaluate the molecule's potential as a therapeutic agent.

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the quantum computational study of this compound.

Computational Workflow

The general workflow for the computational analysis of this compound is outlined below.

Caption: Computational workflow for this compound analysis.

Detailed Computational Methods

-

Software: Gaussian suite of programs is commonly used for these types of calculations.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) or 6-311G(d,p).

-

Geometry Optimization: The molecular structure is optimized to a minimum on the potential energy surface.

-

Vibrational Frequencies: Calculated to confirm the optimized structure as a true minimum (no imaginary frequencies) and for comparison with experimental IR and Raman spectra.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is typically used to predict ¹H and ¹³C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the effects of different solvents (e.g., methanol, DMSO) on the molecule's properties.

-

NBO Analysis: Performed to investigate intramolecular charge transfer and hyperconjugative interactions.

-

AIM Analysis: Atoms in Molecules (AIM) theory can be used to analyze the topology of the electron density and characterize chemical bonds and intermolecular interactions.

-

Molecular Docking: Software such as AutoDock or Glide is used to predict the binding mode and affinity of 2,6-DAP to a target protein.

Data Relationship and Validation

The relationship between theoretical calculations and experimental results is crucial for validating the computational model.

Caption: Theoretical and experimental data validation process.

References

An In-depth Technical Guide on the Thermal and Chemical Stability of 2,6-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (2,6-DAP) is a versatile heterocyclic aromatic amine with significant applications in medicinal chemistry, materials science, and as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility as a building block for molecules with potential antitumor and antiviral activities underscores the importance of a thorough understanding of its stability profile.[1] This technical guide provides a comprehensive overview of the thermal and chemical stability of this compound, presenting available quantitative data, detailed experimental protocols for stability assessment, and a logical workflow for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | Off-white to beige or brown crystalline solid | [2] |

| Melting Point | 117-122 °C | |

| Boiling Point | 285 °C | |

| Solubility | Soluble in water (180 g/L at 20°C), acetone, ethanol, methanol (B129727), isopropanol, and ethyl acetate. |

Thermal Stability

The thermal stability of a compound is crucial for determining its handling, storage, and processing conditions. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures and the presence of volatile components. A study on a biofield-treated 2,6-DAP reported a maximum thermal decomposition temperature (Tmax) of 186.84°C for the control sample.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting and decomposition. A DSC thermogram of 2,6-DAP showed two endothermic peaks. The first, corresponding to the melting of the monomeric form, was observed at 74.26°C, while the second, corresponding to the melting of the dimeric form, was observed at 122.34°C. Another study reported a melting point of 120.8°C from DSC analysis.

Table 2: Summary of Thermal Analysis Data for this compound

| Parameter | Value | Technique | Reference(s) |

| Melting Point | 122.34 °C (dimeric form) | DSC | |

| Melting Point | 120.8 °C | DSC | |

| Maximum Decomposition Temperature (Tmax) | 186.84 °C | TGA |

Chemical Stability

The chemical stability of this compound is evaluated through forced degradation studies, which expose the compound to various stress conditions to identify potential degradation pathways and products.

Hydrolytic Stability

A report by the Scientific Committee on Consumer Safety (SCCS) indicated that aqueous solutions of this compound at concentrations of 0.3 mg/ml and 3 mg/ml are stable for 8 days at room temperature, with a variation of less than 5%. This suggests good hydrolytic stability under these conditions.

Oxidative Stability

Photostability

A study on the photostability of the closely related compound 2,6-diaminopurine (B158960) demonstrated significant photostability to UV radiation. This suggests that this compound is also likely to exhibit good photostability. The study on 2,6-diaminopurine showed that upon UV excitation, the majority of the excited state population returns to the ground state through non-radiative and radiative pathways, minimizing photodegradation.

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program: Equilibrate the sample at 30°C for 5 minutes. Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions and determine the melting point of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program: Equilibrate the sample at a temperature below the expected melting point (e.g., 30°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 150°C).

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. An endothermic peak will indicate melting. The onset and peak temperatures of this endotherm are recorded.

Forced Degradation (Stress Testing) Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation (Solid State): Expose the solid powder of this compound to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period.

-

Photodegradation (Solid and Solution): Expose the solid powder and a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

-

-

Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Conclusion

This compound is a thermally stable compound with a decomposition temperature above 180°C. It exhibits good stability in aqueous solutions at room temperature and is anticipated to be photostable. While it is known to be incompatible with strong oxidizing agents, further forced degradation studies are recommended to fully elucidate its degradation pathways under hydrolytic, oxidative, and photolytic stress. The experimental protocols and workflow provided in this guide offer a robust framework for researchers and drug development professionals to comprehensively assess the stability of this compound, ensuring its quality and suitability for its intended applications.

References

A Technical Guide to 2,6-Diaminopyridine: Commercial Availability, Purity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diaminopyridine, a key chemical intermediate in the pharmaceutical and chemical industries. This document details its commercial availability, typical purity specifications, and analytical methodologies for quality control. Furthermore, it delves into the compound's relevance in drug discovery, particularly in the context of cyclin-dependent kinase (CDK) inhibition and nerve growth factor (NGF) signaling pathways.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers. The typical purity grades offered range from 97% to over 99%, with gas chromatography (GC) being a common method for purity assessment.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Purity Specification | Analysis Method | Available Quantities |

| Thermo Scientific | ≥97.5% | GC | 100 g |

| TCI Chemicals | >98.0% | GC | 25 g, 100 g, 500 g |

| Spectrum Chemical | Not specified | Not specified | 25 g, 100 g, 500 g |

| Chem-Impex | ≥ 99% | GC | 25 g, 100 g, 500 g |

| Otto Chemie Pvt. Ltd. | 98% | Not specified | Not specified |

| Simson Pharma Limited | High Purity (CoA provided) | Certificate of Analysis | Custom quantities |

| ChemicalBook | 97% (Min, GC), 98%min, ≥99% | GC, HPLC | 1 kg, 5 kg, 25 kg |

| IndiaMART | Not specified | Not specified | Kilogram quantities |

| Scimplify | High Quality | Not specified | Bulk quantities |

This table is a summary of publicly available data from supplier websites and may not be exhaustive. For the most current information, please refer to the suppliers' websites.

Commonly observed impurities in commercial batches of this compound include 2-aminopyridine (B139424) and 4-aminopyridine.[1] Heavy metal content, such as iron (Fe) and lead (Pb), is also monitored, with typical limits below 20 ppm.[1]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the Chichibabin reaction and amination of 2,6-dihalopyridines being the most common.

2.1.1. Chichibabin Reaction Method

This classic method involves the amination of pyridine (B92270) using sodium amide. An improved protocol is as follows:

-

Reaction Setup: In a suitable reactor, heat sodium amide (135.5 g) and an organic solvent (e.g., toluene) to 160 °C.

-

Pyridine Addition: Slowly add pyridine (81 mL) at a rate of 1.2 mL/min while maintaining the temperature at or below 170 ± 5 °C and stirring at 120 rpm.[2]

-

Reaction and Work-up: Maintain the reaction mixture under stirring for 8 hours, or until gas evolution ceases.[2] After cooling, the catalyst is separated. The reaction mixture is then hydrolyzed, cooled for crystallization, and the crude product is collected.

-

Purification: The crude this compound is recrystallized from toluene (B28343) to yield the final product with a reported yield of 90%.[2]

2.1.2. Amination of 2,6-Dichloropyridine (B45657)

This method involves the reaction of 2,6-dichloropyridine with ammonia (B1221849) in the presence of a copper catalyst.

-

Reaction Mixture Preparation: In a 600 mL autoclave equipped with a gas entrapment stirrer, a solution of 5 g of CuI in 120 g of aqueous ammonia (30% NH₃ by weight) is mixed with 77 g of ammonium (B1175870) acetate (B1210297) and 60 g of 2,6-dichloropyridine.

-

Reaction Conditions: After purging with nitrogen, 24 g of liquid ammonia is added, resulting in a pressure of about 150 psi. The reaction mixture is then heated to 150°C for 8 hours with stirring.

-

Product Isolation: The reaction mixture is allowed to cool to room temperature, and the pressure is brought back to atmospheric pressure. The this compound is then obtained after purification.

Purification of this compound

Purification of crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities.

2.2.1. Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a suitable solvent, such as a mixture of dichloromethane (B109758) and another appropriate solvent.

-

Decolorization: Add activated carbon to the solution and stir at 80-90 °C for 30-60 minutes.

-

Crystallization: Filter the hot solution to remove the activated carbon and then cool the filtrate to 0-5 °C to induce crystallization.

-

Isolation and Drying: Collect the precipitated crystals by filtration, wash them with deionized water, and dry at 60 °C to obtain pure this compound.

2.2.2. Bulb-to-Bulb Distillation

For smaller scales and certain derivatives, bulb-to-bulb distillation can be an effective purification method.

Analytical Methods for Purity Determination

2.3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound and its impurities.

-

Column: A C18 column, such as a Newcrom R1, is suitable for separation.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) can be used.

-

Detection: UV detection at a wavelength of 210, 254, or 434 nm is appropriate. Impurities such as 3-aminopyridine (B143674) and this compound can be detected at 232 and 240 nm, respectively.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification of volatile compounds, including this compound and its potential impurities.

-

Column: A suitable capillary column for the analysis of amines should be used.

-

Carrier Gas: Helium is a common carrier gas.

-

Detection: A mass spectrometer provides identification of components based on their mass-to-charge ratio. The top peak in the mass spectrum of this compound is at m/z 109.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and purity assessment of this compound. The chemical shifts in the ¹H NMR spectrum can be used to identify the compound and assess the presence of impurities. Purity can be confirmed by comparing the obtained spectra with reference spectra.

Biological Significance and Signaling Pathways

This compound serves as a scaffold for the synthesis of various biologically active molecules. Its derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and have been investigated for their effects on nerve growth factor (NGF) signaling.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of this compound, such as 3-acyl-2,6-diaminopyridines, have been designed and synthesized as potent inhibitors of CDK1 and CDK2, demonstrating antiproliferative activity in various tumor cell lines. CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

The general mechanism of action of CDK4/6 inhibitors involves blocking the phosphorylation of the retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the G1 to S phase transition of the cell cycle, ultimately leading to cell cycle arrest.

References

Health and Safety Guide for 2,6-Diaminopyridine: An In-Depth Technical Resource

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling and use of 2,6-Diaminopyridine (CAS No. 141-86-6). The information is compiled from Safety Data Sheets (SDS), regulatory guidelines, and scientific literature to ensure a thorough understanding of the potential hazards and safe handling practices. This document is intended for use by trained professionals in a laboratory or industrial setting.

Chemical Identification and Physical Properties

This compound, also known as 2,6-pyridinediamine, is a white to slightly beige crystalline powder.[1] It is soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 141-86-6 | [2][3] |

| Molecular Formula | C5H7N3 | [2] |

| Molecular Weight | 109.13 g/mol | |

| Appearance | White to slightly beige crystalline powder | |

| Melting Point | 117-122 °C | |

| Boiling Point | 285 °C | |

| Flash Point | 155 °C / 311 °F | |

| Water Solubility | 180 g/L |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | 💀 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | ❗ |

Toxicology Information

The toxicological properties of this compound have been evaluated through various studies. It is considered to have high acute oral toxicity and is an extreme skin sensitizer.

Table 3: Summary of Quantitative Toxicological Data

| Test | Species | Route | Result | Classification | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 50 - 300 mg/kg bw | Toxic | |

| Skin Sensitization (LLNA, EC3) | Mouse | Dermal | 0.09% | Extreme Sensitizer |

Potential Health Effects

-

Ingestion: Toxic if swallowed. Ingestion may lead to symptoms such as nausea, dizziness, and headache. In animal studies, signs of toxicity after oral administration included salivation, paleness of skin, and ptosis.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation. It is also classified as an extreme skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.

-

Eye Contact: Causes serious eye irritation.

Toxicological Mechanisms

While specific signaling pathways for this compound-induced organ toxicity are not extensively documented in publicly available literature, general mechanisms of chemical-induced toxicity can be inferred.

This compound is a potent skin sensitizer. The process of skin sensitization follows a well-established Adverse Outcome Pathway (AOP) involving several key events.

Chronic exposure to this compound has been associated with potential neurotoxic effects and liver damage in animal studies. The following diagrams illustrate general, high-level pathways of drug-induced organ injury.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These are based on OECD guidelines and study summaries.

Acute Oral Toxicity Study

This protocol is based on the OECD 423 guideline (Acute Toxic Class Method).

-

Objective: To determine the acute oral toxicity of this compound.

-

Species: Rat (female).

-

Procedure:

-

A starting dose of 300 mg/kg body weight is administered by oral gavage to a group of 3 fasted female rats.

-

If mortality is observed, the dose for the next group is decreased. If no mortality occurs, the dose is increased. In the cited study, a lower dose of 50 mg/kg bw was subsequently tested.

-

Animals are observed for clinical signs of toxicity and mortality for up to 15 days.

-

Body weight is recorded before administration and at regular intervals during the observation period.

-

A gross necropsy is performed on all animals at the end of the study.

-

Skin Irritation Study

This protocol is based on the OECD 404 guideline.

-

Objective: To assess the skin irritation potential of this compound.

-

Species: Rabbit (New Zealand White).

-

Procedure:

-

The fur on the dorsal area of the test animals is clipped.

-

A 0.5 mL volume of a 3% solution of this compound in water is applied to a gauze patch.

-

The patch is applied to the clipped skin and held in place with a semi-occlusive dressing for 4 hours.

-

After 4 hours, the patch is removed, and the skin is gently cleansed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized scale.

-

Eye Irritation Study

This protocol is based on the OECD 405 guideline.

-

Objective: To assess the eye irritation potential of this compound.

-

Species: Rabbit (New Zealand White).

-

Procedure:

-

A 0.1 mL volume of a 3% solution of this compound in water is instilled into the conjunctival sac of one eye of the test animal. The other eye serves as a control.

-

The eyelids are gently held together for about one second.

-

The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iritis) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the reactions is scored according to a standardized scale.

-

Skin Sensitization Study (Local Lymph Node Assay - LLNA)

-

Objective: To determine the skin sensitization potential of this compound.

-

Species: Mouse (CBA/J).

-

Procedure:

-

Different concentrations of the test substance (e.g., 0.25%, 0.5%, and 1% w/v) in a suitable vehicle are prepared.

-

A 25 µL aliquot of the test substance is applied to the dorsal surface of each ear of the mice daily for three consecutive days.

-

On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.

-

The Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.

-

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work in a well-ventilated area, preferably under a chemical fume hood.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water. Get medical attention immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Transport Information

This compound is regulated for transport.

-

UN Number: UN2811

-

Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. (this compound)

-

Hazard Class: 6.1

-

Packing Group: III

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on the best available data at the time of compilation. It is the responsibility of the user to implement appropriate safety and handling procedures and to comply with all applicable laws and regulations. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Diaminopyridine Derivatives for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diaminopyridine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The unique electronic properties of the pyridine (B92270) ring, combined with the hydrogen bonding capabilities of the two amino groups, make this core attractive for designing molecules that can interact with various biological targets. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and summarizes their application in different therapeutic areas, supported by experimental data and visual aids.

Synthetic Protocols

Several synthetic strategies can be employed to access this compound derivatives. The choice of method often depends on the desired substitution pattern and the available starting materials.

Protocol 1: Chichibabin Reaction for the Synthesis of the this compound Core

The Chichibabin reaction is a classic method for the direct amination of pyridine using sodium amide. This method is particularly useful for the synthesis of the parent this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium amide (2.0–4.0 molar equivalents relative to pyridine) and an organic solvent (e.g., xylene or toluene, 1–4 times the mass of pyridine).

-

Heating: Heat the mixture to 140–220 °C. A phase-transfer catalyst (e.g., C6–C9 aromatic amine or C2–C6 fatty alcohol amine, 0.5–3.0 molar equivalents) can be added to improve reaction efficiency[1].

-

Addition of Pyridine: Slowly add pyridine (1.0 molar equivalent) dropwise over 0.5–3 hours, maintaining the reaction temperature[1].

-

Reaction: Continue stirring at 150–180 °C for 3–10 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas[1][2].

-

Work-up: After the reaction is complete, cool the mixture to 50–100 °C. Carefully add water to hydrolyze the reaction mixture.

-

Crystallization and Isolation: Cool the aqueous mixture to 5–40 °C to induce crystallization. Filter the solid product, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like toluene.

Protocol 2: Copper-Catalyzed Amination of 2,6-Dihalopyridines

Copper-catalyzed amination provides a versatile route to substituted 2,6-diaminopyridines, allowing for the introduction of various amino groups.

Experimental Protocol:

-

Reaction Setup: To a microwave-safe vial, add the 2,6-dihalopyridine (e.g., 2,6-dibromopyridine, 1.0 equiv.), the desired amine (2.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a ligand (e.g., L-proline or 2-isobutyrylcyclohexanone, 0.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent such as DMSO[3].

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 80-225 °C) for 2-6 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation and can be applied to the synthesis of N,N'-disubstituted-2,6-diaminopyridines.

Experimental Protocol:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), combine 2,6-dihalopyridine (1.0 equiv.), the desired amine (2.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine (B1218219) ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 2.5 equiv.) in an anhydrous solvent like dioxane or toluene.

-

Reaction: Heat the mixture at a specified temperature (e.g., 110 °C) for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the target product.

Medicinal Chemistry Applications

This compound derivatives have been explored for a variety of therapeutic applications. Below are some key examples with associated biological data.

Cyclin-Dependent Kinase (CDK) Inhibitors for Cancer Therapy

Dysregulation of cyclin-dependent kinases is a hallmark of many cancers. This compound derivatives have been developed as potent CDK inhibitors.

Signaling Pathway:

Caption: CDK signaling pathway in cell cycle progression and its inhibition.

Quantitative Data: CDK Inhibition and Antiproliferative Activity

| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |

| 2r | CDK1 | 25 | HeLa | 0.87 | |

| CDK2 | 15 | HCT116 | 1.23 | ||

| A375 | 0.95 | ||||

| 11 | CDK1 | 32 | HeLa | 1.12 | |

| CDK2 | 18 | HCT116 | 1.56 | ||

| A375 | 1.34 |

FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in AML and are associated with a poor prognosis. This compound derivatives have shown promise as selective FLT3 inhibitors.

Signaling Pathway:

Caption: FLT3 signaling pathway in AML and its inhibition.

Quantitative Data: FLT3 Inhibition

| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |

| 13a | FLT3 | 13.9 ± 6.5 | MOLM-14 | 0.02 | |

| c-KIT | >1000 | MV4-11 | 0.03 |

Inhibitors of β-Amyloid Aggregation for Alzheimer's Disease

The aggregation of β-amyloid (Aβ) peptides is a key pathological event in Alzheimer's disease. Certain this compound derivatives have been designed to inhibit this process.

Aggregation Pathway:

References

Application Notes and Protocols for N-Alkylation of 2,6-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 2,6-diaminopyridine, a critical transformation in the synthesis of various compounds in medicinal chemistry and materials science. The protocols outlined below cover three primary methods: a selective one-pot N-methylation, reductive amination for the introduction of diverse alkyl groups, and the Buchwald-Hartwig amination for the synthesis of N-aryl and N-alkyl derivatives from dihalopyridines.

Introduction

This compound is a versatile building block, and the ability to selectively functionalize its amino groups is crucial for creating novel molecular architectures. Direct N-alkylation is often challenging due to the propensity for over-alkylation, leading to mixtures of mono- and di-alkylated products, as well as tertiary amines.[1] The following protocols offer more controlled and selective approaches to achieve desired N-alkylation patterns.

Methods Overview

Three robust methods for the N-alkylation of this compound and its precursors are detailed:

-

Selective N-Methylation using Sodium Azide (B81097) and Triethyl Orthoformate: A one-pot procedure that provides a high-yielding and selective route to N-methylated this compound, avoiding common over-alkylation issues.[2]

-

Reductive Amination: A versatile and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding N-alkylated amine.[3][4]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-alkyl and N-aryl 2,6-diaminopyridines from 2,6-dihalopyridines and primary amines.[5]

Protocol 1: Selective N-Methylation using Sodium Azide and Triethyl Orthoformate

This protocol describes a one-pot reaction for the selective N-methylation of this compound. The use of sodium azide and triethyl orthoformate provides a convenient route to the mono-methylated product with good yields and minimal byproducts.

Experimental Workflow

Caption: Workflow for selective N-methylation.

Materials and Reagents

-

This compound

-

Sodium Azide (NaN₃)

-

Triethyl orthoformate (HC(OEt)₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), sodium azide (1.2 eq), and triethyl orthoformate (1.5 eq).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, approximately 10-15 mL per mmol of this compound).

-

Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-2,6-diaminopyridine.

Quantitative Data

| Reactant (1.0 eq) | Reagents (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | NaN₃ (1.2), HC(OEt)₃ (1.5) | Toluene | Reflux | 4-6 | ~85 |

Protocol 2: Reductive Amination